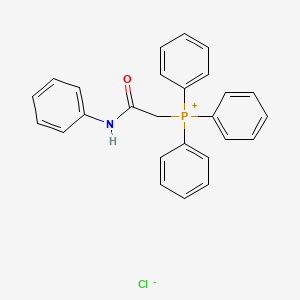
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride is a chemical compound with the molecular formula C26H23ClNOP and a molecular weight of 431.894 g/mol . This compound is known for its unique structure, which includes a phosphonium group bonded to a triphenyl moiety and an anilino-oxoethyl group. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate anilino-oxoethyl precursor. The reaction conditions often require a solvent such as dichloromethane or toluene and may involve heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations during the synthesis process .
化学反应分析
Types of Reactions
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced phosphonium derivatives. Substitution reactions result in the formation of new phosphonium compounds with different substituents .
科学研究应用
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
(2-Anilino-5-(4-morpholinyl)-1,3-oxazol-4-yl)(triphenyl)phosphanium chloride: A similar compound with a morpholinyl group instead of an oxoethyl group.
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium bromide: Similar structure but with a bromide ion instead of chloride.
Uniqueness
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
101838-56-6 |
|---|---|
分子式 |
C26H23ClNOP |
分子量 |
431.9 g/mol |
IUPAC 名称 |
(2-anilino-2-oxoethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H22NOP.ClH/c28-26(27-22-13-5-1-6-14-22)21-29(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H |
InChI 键 |
JJVJXSNPGBLBRV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


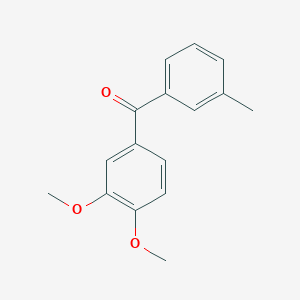
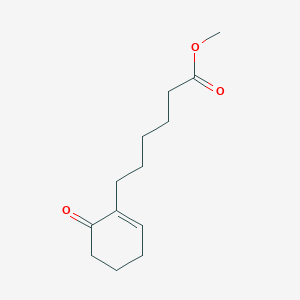
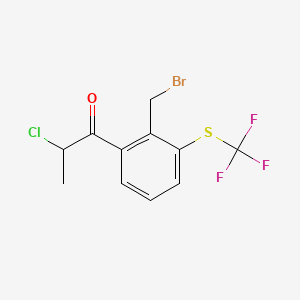
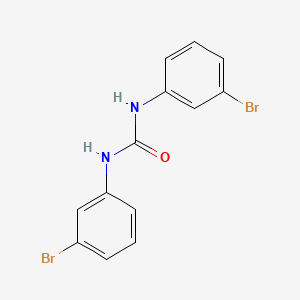

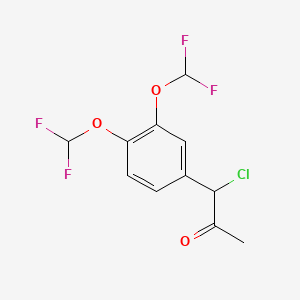
![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)
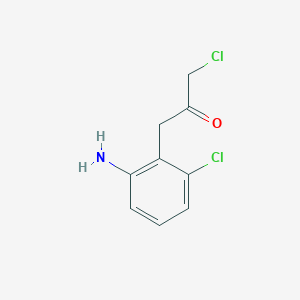
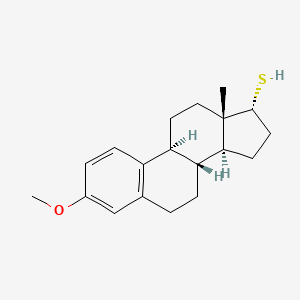
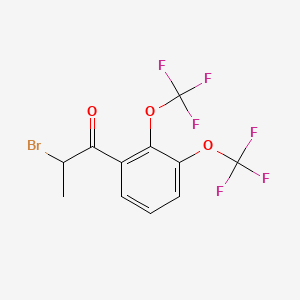
![5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride](/img/structure/B14074904.png)
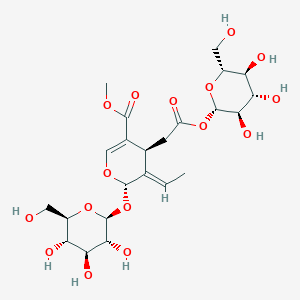
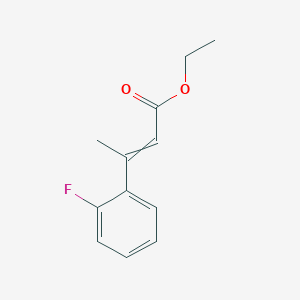
![4-[2-(Phenylmethanesulfonyl)ethyl]morpholine](/img/structure/B14074918.png)
